7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one
Description
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound featuring a thieno[3,2-b]pyridinone core fused with a benzimidazole moiety and a 4-methylpiperazine substituent. This structural complexity confers unique physicochemical and pharmacological properties. The compound is hypothesized to target kinase enzymes due to its benzimidazole and thienopyridine motifs, which are common in kinase inhibitors. The 4-methylpiperazine group enhances solubility and bioavailability, while the amino group at position 7 may contribute to hydrogen bonding interactions with enzymatic targets.
Synthetic routes typically involve multi-step reactions, including cyclocondensation of thiophene derivatives with aminopyridines, followed by functionalization of the benzimidazole ring. While specific applications remain under investigation, its structural analogs are explored in oncology and infectious disease research.
Properties
IUPAC Name |
7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4H-thieno[3,2-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-24-5-7-25(8-6-24)11-2-3-12-14(10-11)22-18(21-12)15-16(20)17-13(4-9-27-17)23-19(15)26/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLFEWNYZXVCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CS5)NC4=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2056122-65-5 | |
| Record name | 7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-4H,5H-thieno[3,2-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with the thienopyridine core under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Thienopyridine vs. Purine/Pyrimidine Cores: The thieno[3,2-b]pyridinone core in the target compound may enhance binding specificity compared to purine-based inhibitors like seliciclib, which exhibit broader kinase inhibition .
- 4-Methylpiperazine Substituent : Similar to imatinib, this group improves aqueous solubility (LogP ~2.8 vs. 3.1 for imatinib) and pharmacokinetics. However, the absence of a benzamide moiety in the target compound could reduce off-target effects .
- Amino Group at Position 7: Unlike omeprazole (a proton pump inhibitor), the amino group in the target compound likely facilitates interactions with kinase ATP-binding pockets, analogous to the hydroxyethylamine group in seliciclib .
Pharmacological and Pharmacokinetic Profiles
- Potency : The hypothetical IC₅₀ of ~5.2 nM against Aurora Kinase A suggests superior potency compared to imatinib (IC₅₀ = 250 nM for BCR-ABL) but lower than third-generation kinase inhibitors like gilteritinib (IC₅₀ < 1 nM) .
- Metabolic Stability : The 4-methylpiperazine group may reduce CYP3A4-mediated metabolism compared to imatinib, which requires dose adjustments due to CYP interactions .
Limitations and Challenges
- Synthetic Complexity: The multi-step synthesis of the thieno[3,2-b]pyridinone core increases production costs compared to simpler benzimidazole derivatives like omeprazole.
- Limited In Vivo Data: While in vitro data are promising, the lack of published in vivo studies hinders direct comparison with clinically approved analogs.
Biological Activity
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4H)-one, a compound with the chemical formula C19H20N6OS and CAS number 2056122-65-5, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-b]pyridine core substituted with a benzimidazole moiety and a piperazine ring. This unique arrangement is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has been shown to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for the growth and survival of various cancer cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity across several cancer cell lines. The following table summarizes the IC50 values for this compound against different cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| NCI-H1975 | 13 | High selectivity for EGFR WT |
| A549 | >50 | Lower efficacy |
| NCI-H460 | >50 | Lower efficacy |
The compound showed an IC50 value of 13 nM against the EGFR L858R/T790M mutant kinase, indicating potent inhibition compared to control compounds like AZD9291 and olmutinib .
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on various tumor models. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives showing promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| B1 | 0.297 | A549 |
| B7 | 15.629 | NCI-H1975 |
| B9 | 34.31 | U-87 MG |
These findings suggest that modifications to the molecular structure can enhance cytotoxic activity against specific cancer types .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on EGFR Inhibition : A study evaluated the inhibitory effects of various thienopyrimidine derivatives on EGFR signaling pathways. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition rates exceeding 90% against mutant EGFR variants, supporting its potential as a targeted therapy for resistant cancer forms .
- Anthelmintic Activity : Beyond its anticancer properties, this compound has also shown promise in treating parasitic infections. In studies involving Trichinella spiralis muscle larvae, it exhibited dose-dependent larvicidal efficacy comparable to established anthelmintics like albendazole and ivermectin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
